molecular formula C10H14ClN B3167225 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 91817-66-2

2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B3167225
CAS No.: 91817-66-2
M. Wt: 183.68
InChI Key: SAXMFTYGEDPPFY-UHFFFAOYSA-N
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Description

2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is an organic compound with the molecular formula C10H14ClN. It is a derivative of indane and is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Target of Action

It is structurally related to amphetamine , a well-known stimulant that primarily targets the central nervous system.

Mode of Action

As a cyclic amine structurally related to amphetamine , 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride likely interacts with its targets in a similar manner. Amphetamines typically work by increasing the release and blocking the reuptake of certain neurotransmitters, such as dopamine, norepinephrine, and serotonin. This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged and intensified signal transmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reduction of 2-methylindanone oxime using hydrogen in the presence of 10% palladium on activated carbon in methanol and acetic acid. The resulting product is then treated with hydrogen chloride in ethanol to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: 2-methylindanone or 2-methylindanoic acid.

    Reduction: 2-methyl-2,3-dihydro-1H-inden-2-amine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with neurotransmitter transporters makes it valuable in neurological research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1,3-dihydroinden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-10(11)6-8-4-2-3-5-9(8)7-10;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXMFTYGEDPPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91817-66-2
Record name 2-Methyl-2.3-dihydro-1H-inden-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 2
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 3
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 4
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 5
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 6
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

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